molecular formula C15H18N2OS B2873247 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)acetamide CAS No. 1234800-87-3

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B2873247
CAS No.: 1234800-87-3
M. Wt: 274.38
InChI Key: HUAFZZVYHQYJOL-UHFFFAOYSA-N
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Description

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)acetamide is a synthetic compound known for its diverse applications in scientific research. It is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms. This compound is widely used due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)acetamide typically involves the reaction of 2,4-dimethylthiazole with phenethylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)acetamide is utilized in various fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dimethylthiazol-5-yl)quinoline-4-carboxylic acid
  • 5-acetyl-2,4-dimethylthiazole
  • (2,4-dimethylthiazol-5-yl)methanol

Uniqueness

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)acetamide stands out due to its specific substitution pattern on the thiazole ring, which imparts unique chemical and biological properties. Its phenethylacetamide moiety enhances its interaction with biological targets, making it a valuable compound in research .

Properties

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-11-14(19-12(2)17-11)10-15(18)16-9-8-13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAFZZVYHQYJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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